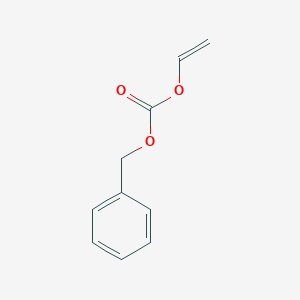

Benzyl vinyl carbonate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl ethenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-12-10(11)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSHJHHDLLAIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Physicochemical Profile and Specifications

An In-Depth Technical Guide to Benzyl Vinyl Carbonate for Advanced Research Applications

This guide provides an in-depth technical overview of this compound (BVC), a versatile bifunctional reagent of significant interest in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development and materials science, this document elucidates the core physicochemical properties, synthesis, and critical applications of BVC, grounding its discussion in established chemical principles and field-proven insights.

This compound is a unique molecule that combines the functionalities of a benzyloxycarbonyl (Cbz) group and a reactive vinyl moiety. This dual nature makes it a valuable building block for a range of chemical transformations. A precise understanding of its properties is paramount for its effective use in experimental design.

The molecular formula of this compound is C₁₀H₁₀O₃.[1][2][3][4] Its structure consists of a benzyl group and a vinyl group linked by a carbonate functional group. The IUPAC name is benzyl ethenyl carbonate.[4]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 178.18 g/mol ; 178.19 g/mol | [1][2][3][4][5] |

| Exact Mass | 178.062994177 Da | [4] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2][3][4] |

| CAS Number | 113150-67-7 | [1][2][3][6] |

| IUPAC Name | benzyl ethenyl carbonate | [4] |

| Common Synonyms | Carbonic acid, ethenyl phenylmethyl ester | [3][4][6] |

| Boiling Point | 112-115 °C at 4 Torr | [3] |

| Predicted Density | 1.112 ± 0.06 g/cm³ | [3] |

| Purity (Commercial) | >96% (HPLC) | [6] |

| Storage Conditions | 2-8°C, Refrigerator | [1][6] |

The specified boiling point under reduced pressure is a critical parameter, indicating that the compound is amenable to purification by vacuum distillation.[3] This technique is essential to prevent thermal decomposition, which can occur at the higher temperatures required for atmospheric distillation, particularly given the reactive nature of the vinyl group. Proper storage in a refrigerator at 2-8°C is crucial to inhibit premature polymerization and hydrolysis of the carbonate linkage, ensuring the reagent's long-term stability and reactivity.[1][6]

Synthesis and Purification: A Validated Workflow

While numerous proprietary methods exist, a general and logical approach to the synthesis of this compound involves the reaction of a suitable benzyl-containing precursor with a vinyl source. Modern organocatalytic methods have shown promise for the synthesis of related vinylene carbonates and can be adapted for this purpose.[7]

Conceptual Synthesis Pathway

A plausible and efficient synthesis route involves the base-mediated reaction of benzyl chloroformate with an enol or enolate equivalent of acetaldehyde. This approach directly constructs the required carbonate linkage. The causality behind this choice is the high reactivity of the chloroformate electrophile with the nucleophilic enolate.

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Purification Protocol: Vacuum Distillation

This protocol is designed as a self-validating system to achieve high purity, essential for subsequent applications.

-

System Setup: Assemble a standard vacuum distillation apparatus using oven-dried glassware. This is critical to prevent hydrolysis of the carbonate by atmospheric moisture.

-

Charge the Flask: Charge the crude this compound into the distillation flask. Add a magnetic stir bar for smooth boiling.

-

Evacuate the System: Gradually apply vacuum to the system, targeting a stable pressure of approximately 4 Torr. A gradual reduction prevents bumping of the crude material.

-

Heating: Immerse the distillation flask in a heating mantle. Slowly increase the temperature until gentle boiling begins. The vapor temperature should be monitored closely.

-

Fraction Collection: Collect the fraction that distills between 112-115 °C.[3] A stable boiling point is indicative of a pure compound. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities can distill over.

-

Characterization: Confirm the purity and identity of the collected fraction using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Commercial suppliers often provide reference spectral data for comparison.[2][6]

Core Applications in Drug Development and Synthesis

The utility of this compound stems from its ability to participate in a variety of chemical reactions, making it a valuable tool for medicinal chemists and materials scientists.

Advanced Protecting Group Chemistry

The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection in peptide synthesis and complex molecule construction. This compound serves as a vinyl-activated Cbz donor. The vinyl group acts as an electron-withdrawing group, making the carbonate an excellent leaving group and facilitating the transfer of the Cbz moiety to a nucleophilic amine under mild conditions.

Caption: Mechanism of amine protection using this compound.

Monomer for Functional Polymers

The presence of a polymerizable vinyl group allows this compound to act as a monomer in radical or controlled polymerization reactions. This enables the synthesis of functional polymers with pendant Cbz-protected groups. Subsequent deprotection can yield polymers with primary amine functionalities, which are useful for bioconjugation, drug delivery systems, or as functional coatings. The polymerization of the related vinylene carbonate is well-documented and provides a basis for exploring BVC's potential in this area.[8]

Synthesis of Bioactive Molecules

This compound is explicitly noted for its application in the synthesis of immunosuppressive compounds and other complex carbonates.[1][9] Its dual functionality allows it to be incorporated into molecular scaffolds that can be further elaborated. For instance, the vinyl group can participate in cycloaddition or Michael addition reactions, while the benzyl group can be removed later in the synthesis via hydrogenolysis to reveal a carboxylic acid precursor or other functionalities. This versatility is highly valued in the construction of novel drug candidates.

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is essential to ensure laboratory safety and maintain the integrity of the compound. While a specific, comprehensive safety data sheet (SDS) was not returned in the search, best practices can be established based on its functional groups and related compounds.[10][11]

Mandatory Handling Protocol

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[11][12]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat at all times.[10][12]

-

Avoiding Contamination: Use clean, dry syringes and needles for transfers. Avoid introducing moisture, which can cause hydrolysis.

-

Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for chemical waste disposal.

Storage and Stability

-

Short-Term: Store in a tightly sealed container at 2-8°C.[1]

-

Long-Term: For extended storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and moisture, which can degrade the material. Periodically check for signs of polymerization (increased viscosity or solidification).

Conclusion

This compound is a high-value, specialized reagent with significant potential for researchers at the forefront of organic synthesis, drug discovery, and polymer science. Its unique combination of a vinyl group and a Cbz-carbonate moiety provides a gateway to complex molecular architectures and functional materials. By understanding its fundamental properties and adhering to rigorous synthesis, purification, and handling protocols, scientists can effectively leverage this compound to advance their research objectives.

References

-

Pharmaffiliates. This compound. [Link]

-

PubChem, National Institutes of Health. This compound. [Link]

-

Wikipedia. Vinylene carbonate. [Link]

-

ResearchGate. (PDF) Organocatalytic synthesis of vinylene carbonates. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Vinylene carbonate. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Prakash Chemicals International. Benzyl Alcohol: Applications Across Various Industries. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 113150-67-7|this compound|BLD Pharm [bldpharm.com]

- 3. 113150-67-7 CAS MSDS (BENZYL-VINYL CARBONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C10H10O3 | CID 14122294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound [113150-67-7] glixxlabs.com [glixxlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Vinylene carbonate - Wikipedia [en.wikipedia.org]

- 9. BENZYL-VINYL CARBONATE | 113150-67-7 [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemos.de [chemos.de]

- 12. merckmillipore.com [merckmillipore.com]

Technical Monograph: Benzyl Vinyl Carbonate (BVC)

CAS: 113150-67-7 | Molecular Formula: C₁₀H₁₀O₃

Executive Summary & Chemical Identity

Benzyl vinyl carbonate (BVC) is a specialized mixed carbonate ester serving two distinct, high-value roles in organic synthesis and polymer chemistry:

-

Irreversible Acyl Donor: In enzymatic kinetic resolutions, BVC acts as a "smart" donor for the benzyloxycarbonyl (Cbz) protecting group. Unlike standard reagents (e.g., Cbz-Cl), BVC drives reactions to completion via the tautomerization of its leaving group (vinyl alcohol) into acetaldehyde, rendering the reaction thermodynamically irreversible.

-

Functional Monomer: It undergoes free-radical polymerization to yield poly(vinyl carbonate)s with pendant benzyl groups, utilized in photoresists and peptide synthesis supports.

This guide details the structural parameters, synthesis protocols, and mechanistic applications of BVC, prioritizing the "Cbz-transfer" methodology used in drug development.

Physicochemical Profile

| Property | Value | Note |

| Molecular Weight | 178.19 g/mol | |

| Boiling Point | 112–115 °C | @ 4 Torr |

| Density | 1.112 g/cm³ | Predicted |

| Appearance | Colorless to pale yellow liquid | Sensitive to moisture |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Hydrolyzes in water |

| Stability | Polymerizes without inhibitors | Store < 4°C with radical inhibitor (e.g., BHT) |

Structural Analysis & Reactivity

The BVC molecule consists of a central carbonate linker flanking a benzyl group and a vinyl group. Its reactivity is governed by the electronic disparity between the two ester oxygens.

-

Vinyl Moiety: The electron-withdrawing nature of the carbonate carbonyl reduces the electron density of the vinyl double bond compared to simple vinyl ethers, making it susceptible to radical polymerization but resistant to cationic polymerization.

-

Carbonate Linker: The carbonyl carbon is highly electrophilic. In enzymatic reactions, the serine residue of a lipase attacks this carbon. The vinyl group is the superior leaving group compared to the benzyl group due to the formation of the enolate-like intermediate.

3D Structural Logic

The carbonate group prefers a planar s-trans/s-trans conformation to maximize conjugation with the vinyl

Synthesis Protocol: Vinyl Chloroformate Route

Safety Warning: This protocol utilizes Vinyl Chloroformate (VCF), a lachrymator and toxic alkylating agent. All operations must occur in a fume hood.

Rationale

Direct esterification of carbonic acid is impossible. The most reliable route employs VCF reacting with benzyl alcohol. This method is preferred over reacting benzyl chloroformate with mercuric acetaldehyde (an obsolete, toxic route).

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Reagents:

-

Benzyl Alcohol (1.0 equiv, 50 mmol)

-

Pyridine (1.1 equiv, 55 mmol) – Acts as HCl scavenger and nucleophilic catalyst.

-

Dichloromethane (DCM) – Anhydrous solvent (250 mL).

-

Vinyl Chloroformate (1.1 equiv, 55 mmol).

-

-

Procedure:

-

Charge flask with Benzyl Alcohol, Pyridine, and DCM. Cool to 0°C (ice bath).

-

Critical Step: Add Vinyl Chloroformate dropwise over 30 minutes. Control Exotherm: Maintain internal temperature < 5°C to prevent polymerization of the vinyl group.

-

Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:1). Product (

) is less polar than benzyl alcohol.

-

-

Workup:

-

Quench with cold water (100 mL).

-

Wash organic layer with 1M HCl (2x) to remove pyridine, then sat. NaHCO₃ (2x), then Brine.

-

Dry over MgSO₄, filter, and concentrate in vacuo (bath < 30°C).

-

-

Purification:

-

Flash column chromatography on silica gel (Eluent: 5% EtOAc in Hexanes).

-

Yield Target: >85%.

-

Core Application: Irreversible Enzymatic Cbz-Protection

The primary utility of BVC in drug discovery is the kinetic resolution of amines or alcohols with simultaneous protection.

The Problem with Standard Carbonates

Standard dialkyl carbonates (e.g., dibenzyl carbonate) react reversibly. The byproduct (benzyl alcohol) competes with the substrate for the enzyme active site, leading to poor conversion and low enantiomeric excess (ee).

The BVC Solution: Tautomerization Drive

BVC solves this by releasing vinyl alcohol as the leaving group. Vinyl alcohol is unstable and instantly tautomerizes to acetaldehyde .[1] This removes the nucleophile from the equilibrium, driving the reaction to 100% theoretical conversion.

Mechanism Visualization

The following diagram illustrates the catalytic cycle using CAL-B (Serine Hydrolase).

Figure 1: Mechanism of Lipase-catalyzed Cbz-protection using BVC. The tautomerization of vinyl alcohol to acetaldehyde renders the acylation step irreversible.[1]

Experimental Protocol: Kinetic Resolution of a Chiral Amine

-

Substrate: Racemic chiral amine (1.0 mmol).

-

Solvent: DIPE (Diisopropyl ether) or MTBE (anhydrous).

-

Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435), 20 mg/mmol.

-

Reagent: this compound (0.6 equiv for kinetic resolution).

-

Conditions: Shake at 30°C, 200 rpm.

-

Analysis: Monitor by HPLC (Chiralpak column). The (R)-amine is typically acylated to the Cbz-(R)-amine, leaving the (S)-amine untouched (depending on enzyme preference).

-

Advantage: No base required.[2] The byproduct is neutral acetaldehyde, avoiding side reactions common with Cbz-Cl (which generates HCl).

Polymerization Applications

BVC acts as a monomer to create polymers with reactive carbonate side chains or, upon hydrolysis, poly(vinyl alcohol) derivatives.

-

Initiator: AIBN (Azobisisobutyronitrile).

-

Solvent: Benzene or Toluene (degassed).

-

Temperature: 60–70°C.

-

Structure: Poly(this compound).

-

Post-Polymerization Modification: The benzyl group can be removed via hydrogenolysis (

) to yield poly(vinyl carbonic acid) derivatives, or the carbonate can be aminolyzed to form functionalized poly(vinyl carbamate)s.

References

-

Pharmaffiliates. (n.d.). This compound - CAS 113150-67-7.[3][4][5][6][7] Retrieved from [Link]

-

Mathebula, N. P., & Bode, M. L. (2019). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. TU Delft Repository. Retrieved from [Link]

-

Bausch & Lomb Inc. (1994).[8] US Patent 5310779A: UV curable crosslinking agents useful in copolymerization (Discusses Vinyl Carbonate synthesis).[8] Retrieved from

- Kamal, A., et al. (2008). Enzymatic resolution of alcohols using vinyl carbonates. Tetrahedron: Asymmetry.

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 14122294: this compound. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound [113150-67-7] glixxlabs.com [glixxlabs.com]

- 4. BENZYL-VINYL CARBONATE CAS#: 113150-67-7 [m.chemicalbook.com]

- 5. 113150-67-7 CAS MSDS (BENZYL-VINYL CARBONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. BENZYL-VINYL CARBONATE | 113150-67-7 [chemicalbook.com]

- 8. US8273914B1 - Process for preparing vinyl chloroformate - Google Patents [patents.google.com]

Advanced Mechanistic Guide: Benzyl Vinyl Carbonate in Organic & Chemoenzymatic Synthesis

Topic: Benzyl Vinyl Carbonate Mechanism of Action in Synthesis Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (BVC) represents a distinct class of "activated" carbonates utilized primarily for the irreversible introduction of the Benzyloxycarbonyl (Cbz or Z) protecting group. Unlike traditional reagents such as Benzyl chloroformate (Cbz-Cl), which release corrosive hydrogen chloride, or symmetric carbonates (Dibenzyl carbonate), which suffer from reversibility, BVC leverages a thermodynamic trap—tautomerization —to drive reaction equilibrium to completion.

This guide dissects the molecular mechanics of BVC, focusing on its dual utility in chemoselective amine protection and lipase-catalyzed kinetic resolution.

Molecular Architecture & The "Vinyl" Advantage

The structural efficacy of BVC lies in its asymmetry. It is a mixed carbonate composed of a stable benzyl moiety and a reactive vinyl moiety.

-

Benzyl Moiety (

): The payload (protecting group). -

Carbonyl Core (

): The electrophilic center. -

Vinyl Moiety (

): The "suicide" leaving group.

The Thermodynamic Driving Force

In standard acyl transfer reactions, equilibrium is often a limiting factor. BVC circumvents this via the Leaving Group Tautomerization principle. Upon nucleophilic attack and subsequent collapse of the tetrahedral intermediate, the leaving group is vinyl alcohol (

Vinyl alcohol is unstable and rapidly tautomerizes to acetaldehyde (

Mechanistic Deep Dive

Chemical Aminolysis (N-Protection)

In the absence of enzymes, BVC reacts chemoselectively with primary and secondary amines to yield Cbz-protected amines.

Mechanism Steps:

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon of BVC.

-

Tetrahedral Intermediate: A zwitterionic intermediate forms.

-

Elimination: The intermediate collapses, expelling the vinyloxide anion (which protonates to vinyl alcohol).

-

Irreversible Tautomerization: Vinyl alcohol converts to acetaldehyde.

Enzymatic Kinetic Resolution (Lipase-Mediated)

BVC is a "smart" acyl donor in biocatalysis. Lipases (e.g., Candida antarctica Lipase B, CAL-B) utilize BVC to selectively acylate one enantiomer of a chiral alcohol or amine.

Mechanism Steps:

-

Serine Acylation: The catalytic serine residue of the lipase attacks BVC, releasing acetaldehyde and forming the Acyl-Enzyme Intermediate (Cbz-Lipase).

-

Nucleophilic Attack (Resolution): The fast-reacting enantiomer of the chiral substrate attacks the Acyl-Enzyme.

-

Product Release: The Cbz-protected enantiomer is released, regenerating the free enzyme.

Visualization: Mechanistic Pathway

Figure 1: Reaction pathway of this compound showing the critical tautomerization step that renders the reaction irreversible.

Comparative Analysis: BVC vs. Standard Reagents

The following table contrasts BVC with the industry-standard Benzyl Chloroformate (Cbz-Cl) and Dibenzyl Carbonate (DBC).

| Feature | This compound (BVC) | Benzyl Chloroformate (Cbz-Cl) | Dibenzyl Carbonate (DBC) |

| Reaction Type | Irreversible (Tautomerization driven) | Irreversible (Gas evolution driven) | Reversible (Equilibrium limited) |

| Byproducts | Acetaldehyde (Neutral, volatile) | HCl (Acidic, corrosive) | Benzyl Alcohol (High boiling point) |

| pH Sensitivity | Neutral conditions feasible | Requires base (to scavenge HCl) | Neutral |

| Atom Economy | Moderate | Good | Poor (Loss of heavy benzyl group) |

| Enzymatic Use | Excellent (Irreversible acyl donor) | Poor (Deactivates enzymes) | Moderate (Slow rates) |

Experimental Protocols

Protocol A: Synthesis of this compound

Note: BVC is often prepared in-situ or synthesized prior to use due to commercial availability constraints.

Reagents:

-

Benzyl alcohol (1.0 eq)

-

Vinyl chloroformate (1.1 eq)

-

Pyridine or Triethylamine (1.2 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add Benzyl alcohol and dry DCM. Cool to 0°C. -

Base Addition: Add Pyridine dropwise. The solution should remain clear.

-

Acylation: Add Vinyl chloroformate dropwise over 20 minutes. Maintain temperature at 0°C to prevent polymerization of the vinyl group.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (disappearance of benzyl alcohol).

-

Workup: Wash with dilute HCl (to remove pyridine), then saturated

, then brine. -

Purification: Dry over

, concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) if necessary. BVC is a colorless oil.

Protocol B: Lipase-Catalyzed Kinetic Resolution of Amines

Objective: Enantioselective Cbz-protection of rac-1-phenylethylamine.

Reagents:

-

rac-1-phenylethylamine (1.0 mmol)

-

This compound (0.6 mmol)

-

CAL-B (Novozym 435) (20 mg)

-

Toluene (5 mL)

Workflow:

-

Mixture: Dissolve amine and BVC in dry toluene.

-

Initiation: Add CAL-B beads. Incubate in an orbital shaker at 30°C.

-

Monitoring: Monitor reaction progress via HPLC (Chiral column). The reaction stops automatically at 50% conversion if high enantioselectivity (

) is achieved. -

Termination: Filter off the enzyme beads.

-

Separation: The reaction mixture contains (S)-Cbz-amine and (R)-amine (assuming CAL-B preference). Separate via acid extraction (free amine dissolves in aqueous acid; Cbz-amine remains in organic layer).

Troubleshooting & Optimization

Solvent Effects

-

Non-polar solvents (Toluene, Hexane): Best for enzymatic activity. They preserve the water layer essential for lipase structure.

-

Polar Aprotic (THF, DCM): Suitable for chemical synthesis but may strip water from enzymes, lowering activity.

Acetaldehyde Management

-

Issue: Acetaldehyde can form Schiff bases with primary amines, creating impurities.

-

Solution: Use a slight excess of BVC to ensure rapid acylation, or add molecular sieves to adsorb byproducts. In enzymatic reactions, the open system usually allows acetaldehyde to evaporate (b.p. 20.2°C).

References

-

Kita, Y., et al. (2002). "Enzymatic Kinetic Resolution using Vinyl Carbonates." Journal of Organic Chemistry.

-

Faber, K. (2011). Biotransformations in Organic Chemistry. Springer. (Chapter on Irreversible Acyl Donors).

-

Greene, T.W., & Wuts, P.G.M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Section on Carbamates).

-

Gotor, V. (1999). "Non-conventional hydrolase chemistry: Amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry.

Comprehensive Spectroscopic Profiling of Benzyl Vinyl Carbonate

Executive Summary

Benzyl vinyl carbonate (BVC) is a critical bifunctional monomer and protecting group reagent used in the synthesis of pharmaceuticals, particularly for introducing the vinyloxycarbonyl (VOC) moiety. Its dual functionality—combining a polymerizable vinyl group with a labile benzyl carbonate—makes it invaluable for creating prodrugs, cross-linking agents, and functionalized polymers.

This technical guide provides an authoritative breakdown of the spectroscopic data (NMR, IR, MS) required for the rigorous characterization of BVC. It details the causal relationships between molecular structure and spectral signals, ensuring that researchers can validate compound identity and purity with high confidence.

Molecular Profile & Synthesis Strategy

Structural Overview

-

IUPAC Name: Benzyl ethenyl carbonate

-

Molecular Formula: C₁₀H₁₀O₃[2]

-

Molecular Weight: 178.19 g/mol [2]

Synthesis Protocol (Vinyl Chloroformate Route)

The most efficient synthesis involves the nucleophilic substitution of vinyl chloroformate with benzyl alcohol. This method is preferred over the mercury-catalyzed transesterification of vinyl acetate due to higher yields and simpler purification.

Reagents:

-

Benzyl Alcohol (1.0 eq)

-

Vinyl Chloroformate (1.1 eq)

-

Pyridine (1.2 eq) or Triethylamine

-

Dichloromethane (DCM, anhydrous)

Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask under N₂ atmosphere. Charge with Benzyl Alcohol and DCM.[3]

-

Cooling: Cool the solution to 0°C using an ice/water bath to suppress polymerization and side reactions.

-

Addition: Add Pyridine dropwise. Subsequently, add Vinyl Chloroformate dropwise over 30 minutes. Note: The reaction is exothermic; temperature control is critical to prevent decarboxylation.

-

Workup: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Quench with water.[3] Wash organic layer with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.[3]

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc) or vacuum distillation (if scale permits).

Caption: Step-by-step synthesis workflow for this compound via Vinyl Chloroformate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of BVC is distinct due to the deshielding effect of the carbonate group on the vinyl protons.

¹H NMR (400 MHz, CDCl₃)

The vinyl group forms an AMX spin system (or ABC depending on resolution), characterized by three distinct signals. The proton geminal to the oxygen (

| Proton Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( | Structural Context |

| Ar-H | 7.30 – 7.45 | Multiplet | 5H | - | Phenyl ring protons. |

| Vinyl | 7.06 | dd | 1H | Geminal to carbonate oxygen; highly deshielded. | |

| Benzyl | 5.21 | Singlet | 2H | - | Benzylic methylene; diagnostic singlet. |

| Vinyl | 4.92 | dd | 1H | Terminal vinyl proton (trans to O). | |

| Vinyl | 4.60 | dd | 1H | Terminal vinyl proton (cis to O). |

¹³C NMR (100 MHz, CDCl₃)

The carbonyl carbon is the most deshielded signal, appearing in the carbonate region (~153 ppm), distinct from esters (~170 ppm).

| Carbon Assignment | Shift (δ, ppm) | Structural Context |

| C=O (Carbonate) | 153.2 | Carbonyl carbon; key diagnostic peak. |

| Vinyl CH | 142.5 | Alpha-carbon of vinyl group; deshielded by oxygen. |

| Ar-C (Ipso) | 135.1 | Quaternary aromatic carbon. |

| Ar-C | 128.6, 128.5, 128.3 | Ortho, meta, para aromatic carbons. |

| Vinyl | 98.4 | Terminal vinyl carbon; significantly shielded. |

| Benzyl | 70.1 | Benzylic carbon attached to oxygen. |

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the carbonate linkage and the terminal alkene.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| C=O[3][4] Stretch | 1755 - 1765 | Strong | Carbonate carbonyl. Higher frequency than typical esters due to electronegative oxygen flanking. |

| C=C Stretch | 1640 - 1650 | Medium | Vinyl double bond. |

| C-O Stretch | 1230 - 1260 | Strong | C-O-C asymmetric stretch of the carbonate. |

| C-H (Aromatic) | 3030 - 3060 | Weak | Aromatic C-H stretching. |

| C-H (Aliphatic) | 2950 | Weak | Methylene C-H stretching. |

Mass Spectrometry (MS)

BVC is labile under electron ionization (EI) conditions. The molecular ion (

Fragmentation Pathway:

-

Molecular Ion: m/z 178 (

)[2] -

Loss of Vinyl/CO₂: Rapid decarboxylation leads to the benzyl cation.

-

Base Peak: m/z 91 (Tropylium ion,

).

Caption: Primary fragmentation pathway of this compound in EI-MS.

Quality Control & Impurity Profiling

When analyzing BVC, specific impurities indicate synthesis or storage failure.

-

Benzyl Alcohol (Precursor):

-

Detection: Broad OH stretch at ~3400 cm⁻¹ (IR); Triplet at 3.6 ppm (¹H NMR, if in

and not exchanging). -

Cause: Incomplete reaction or hydrolysis.

-

-

Poly(this compound):

-

Detection: Broadening of all NMR signals; disappearance of vinyl protons (7.06, 4.92, 4.60 ppm).

-

Cause: Spontaneous polymerization due to lack of stabilizer (e.g., BHT) or heat exposure.

-

-

Benzyl Chloride:

-

Detection: Shift of benzylic

to ~4.6 ppm. -

Cause: Reaction with HCl if pyridine removal was inefficient.

-

References

-

Olofson, R. A., & Cuomo, J. (1980). A Useful Route to Alkenyl Carbonates via Vinyl Chloroformate. Journal of Organic Chemistry.

-

Bausch & Lomb Inc. (2008).[5] Vinylchloroformate-free synthesis of vinyl and allyl(thio) carbamates. US Patent 7402689B2.[5]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics.

-

ChemicalBook. (2023). This compound Product Specifications and Safety Data.

Sources

- 1. BENZYL-VINYL CARBONATE | 113150-67-7 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Vinyl Chloroformate|Chemical Reagent for Research [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US8273914B1 - Process for preparing vinyl chloroformate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Benzyl Vinyl Carbonate in the Synthesis of Immunomodulatory Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: Benzyl Vinyl Carbonate as a Strategic Reagent in Medicinal Chemistry

This compound (BVC) is a versatile reagent in modern organic synthesis, finding application in the construction of complex molecular architectures.[1][2][3][4] While its utility extends to various transformations, its role in the synthesis of bioactive compounds, particularly those with immunosuppressive or immunomodulatory potential, is of significant interest to the drug discovery community.[5] This application note will provide a detailed technical guide on the strategic use of this compound in the synthesis of O-desmethylangolensin (O-DMA), a natural metabolite of the soy isoflavone daidzein. O-DMA has garnered attention for its antiproliferative and immunomodulatory properties, making it a relevant target in the exploration of new therapeutic agents.[6][7][8][9]

This guide will delve into the mechanistic rationale for employing this compound, present a detailed, step-by-step synthetic protocol, and discuss the broader implications for the synthesis of related bioactive molecules.

The Target: O-Desmethylangolensin (O-DMA) and its Biological Significance

O-desmethylangolensin (O-DMA) is a metabolite of the soy isoflavone daidzein, produced by intestinal microflora.[6] It has demonstrated significant biological activity, including antiproliferative effects on various cancer cell lines.[6] Furthermore, isoflavones and their metabolites are known to possess immunomodulatory activities, influencing T-lymphocyte proliferation and cytokine production.[7][8] The ability to synthesize O-DMA and its analogs efficiently is crucial for further investigation of its therapeutic potential.

Synthetic Strategy: The Role of this compound

The synthesis of O-DMA presents a key challenge in the selective protection of its phenolic hydroxyl groups. This compound emerges as a strategic choice for the introduction of a benzyloxycarbonyl (Cbz) protecting group, which can be readily removed under mild hydrogenolysis conditions.[10] More importantly, recent advancements have shown that aryl benzyl carbonates can undergo palladium-catalyzed decarboxylative etherification to yield benzyl-protected phenols under neutral conditions.[11][12][13] This approach avoids the use of harsh bases often required for traditional benzylation methods, which is advantageous when working with sensitive substrates.

Our proposed synthetic route to O-DMA leverages this modern application of benzyl carbonate chemistry for the protection of a key phenolic intermediate. The overall synthetic workflow is depicted below:

Figure 1: Proposed synthetic workflow for O-desmethylangolensin (O-DMA) utilizing this compound.

Experimental Protocols

Part 1: Palladium-Catalyzed Benzylation of p-Hydroxyphenylacetic Acid

This protocol is adapted from established methods for the palladium-catalyzed benzylation of phenols using benzyl carbonates.[12]

Materials:

-

p-Hydroxyphenylacetic acid

-

This compound (1.1 eq)

-

Pd(η³-C₃H₅)Cp (0.02 eq)

-

DPEphos (0.04 eq)

-

Anhydrous Toluene

-

Argon atmosphere

Procedure:

-

To a dried Schlenk flask under an argon atmosphere, add p-hydroxyphenylacetic acid, Pd(η³-C₃H₅)Cp, and DPEphos.

-

Add anhydrous toluene via syringe.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the benzylated p-hydroxyphenylacetic acid.

Causality of Experimental Choices:

-

Palladium Catalyst and Ligand: The Pd(η³-C₃H₅)Cp/DPEphos system is chosen for its proven efficacy in catalyzing the decarboxylative etherification of aryl benzyl carbonates under neutral conditions, which is crucial for substrates with acid- or base-sensitive functional groups.[12]

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and side reactions.

-

Argon Atmosphere: Prevents oxidation of the palladium catalyst.

Part 2: Houben-Hoesch Acylation with Resorcinol

This protocol is based on the classical Houben-Hoesch reaction for the synthesis of hydroxyaryl ketones.[1][6]

Materials:

-

Benzylated p-hydroxyphenylacetic acid

-

Resorcinol (1.0 eq)

-

Zinc chloride (ZnCl₂, anhydrous, 1.5 eq)

-

Dry ether

-

Dry HCl gas

Procedure:

-

In a flame-dried, three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer, dissolve the benzylated p-hydroxyphenylacetic acid and resorcinol in dry ether.

-

Add anhydrous zinc chloride to the solution.

-

Cool the mixture in an ice bath and bubble dry HCl gas through the solution with vigorous stirring for 4-6 hours.

-

Allow the reaction mixture to stand overnight at room temperature.

-

Decant the ether layer and wash the solid residue with dry ether.

-

Hydrolyze the ketimine hydrochloride intermediate by heating with water on a steam bath for 1 hour.

-

Cool the mixture and collect the precipitated solid by filtration.

-

Recrystallize the crude product from aqueous ethanol to yield the protected O-DMA precursor.

Causality of Experimental Choices:

-

Houben-Hoesch Reaction: This reaction is a classic and effective method for the acylation of electron-rich phenols like resorcinol with nitriles (or in this case, a carboxylic acid derivative under similar activating conditions) to form hydroxyaryl ketones.[1][6]

-

Zinc Chloride: Acts as a Lewis acid catalyst to activate the acylating agent.

-

Dry HCl Gas: Promotes the formation of the reactive electrophile.

Part 3: Deprotection via Catalytic Hydrogenolysis

This is a standard and mild method for the removal of benzyl protecting groups.[10]

Materials:

-

Protected O-DMA precursor

-

Palladium on carbon (10% Pd/C, 10 mol%)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the protected O-DMA precursor in methanol or ethyl acetate in a hydrogenation flask.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (balloon pressure or Parr hydrogenator at 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain crude O-DMA.

-

Purify the product by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

-

Catalytic Hydrogenolysis: This method is highly selective for the cleavage of the benzylic C-O bond, leaving other functional groups intact. It is a very mild deprotection strategy.[10]

-

Palladium on Carbon: A highly effective and commonly used catalyst for hydrogenolysis reactions.

Data Presentation

| Step | Reaction Type | Key Reagents | Typical Yield | Purification Method |

| 1 | Palladium-Catalyzed Benzylation | This compound, Pd(η³-C₃H₅)Cp, DPEphos | 70-90% | Column Chromatography |

| 2 | Houben-Hoesch Acylation | Resorcinol, ZnCl₂, HCl | 60-80% | Recrystallization |

| 3 | Catalytic Hydrogenolysis | H₂, 10% Pd/C | >95% | Filtration/Recrystallization |

Conclusion

This compound serves as a valuable reagent in the synthesis of the immunomodulatory natural product, O-desmethylangolensin. Its application in a palladium-catalyzed, neutral benzylation of a phenolic precursor showcases a modern and mild approach to protecting group chemistry. The presented synthetic strategy and detailed protocols provide a framework for researchers to access O-DMA and its analogs for further biological evaluation. The principles outlined here can be extended to the synthesis of other complex natural products where selective and mild protection of hydroxyl groups is paramount.

References

-

Semantic Scholar. (n.d.). Benzyl protection of phenols under neutral conditions: palladium-catalyzed benzylations of phenols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]

-

ResearchGate. (2010). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]

-

B N College, Bhagalpur. (2020, May 14). HOUBEN–HOESCH REACTION. Retrieved from [Link]

-

Helda - University of Helsinki. (n.d.). Asymmetric Synthesis of (R)-(-)- O-desmethylangolensin using (R,R)-(-)-Pseudoephedrine as Chiral Auxiliary. Retrieved from [Link]

-

PubMed. (2008). Immunomodulatory activity of isoflavones isolated from Iris germanica (Iridaceae) on T-lymphocytes and cytokines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Oxford Academic. (2019). Soy isoflavones and their metabolites modulate cytokine-induced NK cell function. Retrieved from [Link]

-

Frontiers. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Retrieved from [Link]

-

PubMed Central. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Retrieved from [Link]

-

MDPI. (2019). Potential Health-modulating Effects of Isoflavones and Metabolites via Activation of PPAR and AhR. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Soy isoflavones and their metabolites modulate cytokine-induced natural killer cell function. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

National Institutes of Health. (2014). Isoflavonoids – an overview of their biological activities and potential health benefits. Retrieved from [Link]

-

PubMed. (2015). Stereochemical determination of O-desmethylangolensin produced from daidzein. Retrieved from [Link]

-

Advances in Nutrition. (2011). O-desmethylangolensin: the importance of equol's lesser known cousin to human health. Retrieved from [Link]

-

ResearchGate. (2008). An Improved Process for the Preparation of Benzyl N -vinyl Carbamate 1. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 113150-67-7 | Product Name : this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Houben-Hoesch Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C10H10O3 | CID 14122294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BENZYL-VINYL CARBONATE | 113150-67-7 [chemicalbook.com]

- 6. bncollegebgp.ac.in [bncollegebgp.ac.in]

- 7. Immunomodulatory activity of isoflavones isolated from Iris germanica (Iridaceae) on T-lymphocytes and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Benzyl Vinyl Carbonate in Bioconjugation

Welcome to the technical support center for the use of Benzyl Vinyl Carbonate (BVC) in bioconjugation and peptide modification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using BVC, with a focus on troubleshooting and mitigating potential side reactions. My aim here is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

I. Understanding the Primary Reaction: N-Terminus and Lysine Modification

This compound is primarily utilized as a reagent for the protection of primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine residue, with a benzyloxycarbonyl (Cbz or Z) group. The intended reaction is a nucleophilic acyl substitution where the amino group attacks the carbonyl carbon of the carbonate, leading to the formation of a stable carbamate linkage and the release of vinyl alcohol, which rapidly tautomerizes to acetaldehyde.

Caption: Desired reaction pathway for amine protection.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with this compound.

Q1: What is the optimal pH for reacting this compound with my peptide?

The optimal pH is a balance between having a sufficiently nucleophilic amine and the stability of the reagent. Primary amines need to be in their deprotonated, nucleophilic state to react. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the target amino group (for lysine, the ε-amino group pKa is ~10.5). A common starting point is a pH between 8.5 and 9.5. However, be aware that at higher pH, the rate of hydrolysis of this compound also increases.

Q2: What solvents are recommended for this reaction?

Aqueous buffered solutions are common, often with a co-solvent to aid in the solubility of the this compound. A mixture of a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) with an aqueous buffer is a good starting point.[1]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC). By analyzing aliquots of the reaction mixture over time, you can track the disappearance of the starting peptide and the appearance of the Cbz-protected product. Mass spectrometry (LC-MS) is invaluable for confirming the identity of the product peak.

III. Troubleshooting Guide: Side Reactions and Mitigation

While the primary reaction is straightforward, several side reactions can occur, leading to undesired products and reduced yield of the target conjugate. This section provides a detailed guide to identifying and addressing these issues.

Issue 1: Michael Addition to Nucleophilic Side Chains

The vinyl group of this compound is an α,β-unsaturated system, making it susceptible to Michael addition by nucleophiles.[2][3] This is a significant potential side reaction, especially with amino acids bearing highly nucleophilic side chains.

Caption: Michael addition side reaction pathway.

-

Symptom: You observe a product with a mass increase of 178.19 Da (the molecular weight of this compound) that is not the expected Cbz-protected product. This adduct is often more stable than the intended carbamate under certain conditions.

-

Amino Acids at Risk:

-

Cysteine: The thiol group of cysteine is a potent nucleophile and readily undergoes Michael addition.[4]

-

Lysine: While the primary target for Cbz protection, the ε-amino group can also act as a Michael donor, leading to a dialkylated product.

-

Histidine: The imidazole side chain of histidine can also participate in Michael addition, particularly at a pH where it is deprotonated.

-

-

Troubleshooting and Mitigation:

| Parameter | Recommendation | Rationale |

| pH Control | Maintain the pH as low as feasible while still allowing for efficient N-terminal/lysine modification (typically pH 8.5-9.0). | The nucleophilicity of the thiol group of cysteine (pKa ~8.5) is highly pH-dependent. At lower pH values, a larger proportion of thiol groups will be protonated and less nucleophilic, reducing the rate of Michael addition. |

| Stoichiometry | Use the minimum effective excess of this compound. Start with a 1.1 to 1.5 molar excess and optimize from there. | A large excess of the reagent will drive the Michael addition side reaction. |

| Reaction Time | Monitor the reaction closely by HPLC and quench it as soon as the desired product formation has plateaued. | Prolonged reaction times increase the likelihood of side product formation. |

| Blocking of Nucleophilic Side Chains | If your peptide contains highly reactive cysteines that are not the target of modification, consider temporarily protecting the thiol groups. | This is the most definitive way to prevent Michael addition to cysteine. |

-

Experimental Protocol: Quenching the Reaction

-

Once the reaction is deemed complete by HPLC analysis, add a quenching reagent to consume the excess this compound.

-

A suitable quenching reagent is a small molecule primary amine, such as glycine or tris(hydroxymethyl)aminomethane (TRIS), at a concentration of 20-50 mM.

-

Allow the quenching reaction to proceed for 30 minutes at room temperature.

-

Proceed with purification of your Cbz-protected peptide.

-

Issue 2: Hydrolysis of this compound

This compound can be hydrolyzed in aqueous solutions, leading to the formation of benzyl alcohol and carbon dioxide, and reducing the effective concentration of the reagent.

-

Symptom: The reaction does not go to completion, even with a stoichiometric excess of the reagent. You may also observe benzyl alcohol as a byproduct in your reaction mixture.

-

Factors Influencing Hydrolysis:

-

pH: The rate of hydrolysis increases significantly at higher pH values (pH > 9.5).

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.

-

Buffer Nucleophiles: Some buffer components, such as Tris, can act as nucleophiles and react with the this compound.

-

-

Troubleshooting and Mitigation:

| Parameter | Recommendation | Rationale |

| pH Control | Maintain the reaction pH in the optimal range of 8.5-9.5. Avoid excessively basic conditions. | Minimizes the rate of hydroxide-mediated hydrolysis. |

| Temperature | Perform the reaction at room temperature or below (e.g., 4°C) if the reaction kinetics are still favorable for the desired modification. | Lower temperatures slow down the rate of hydrolysis. |

| Reagent Addition | For slow reactions, consider adding the this compound in multiple portions over the course of the reaction. | This maintains a more constant effective concentration of the reagent. |

| Buffer Selection | Use non-nucleophilic buffers such as phosphate or borate buffers. | Avoids consumption of the reagent by the buffer components. |

Issue 3: Formation of Unidentified Byproducts

You may observe unexpected peaks in your HPLC chromatogram with masses that do not correspond to the expected product or the common side products discussed above.

-

Possible Causes:

-

Reaction with Impurities: The starting peptide or the this compound may contain impurities that are also reactive.

-

Acetaldehyde Adducts: The acetaldehyde generated from the primary reaction can potentially react with nucleophilic side chains, although this is less common under standard bioconjugation conditions.

-

Polymerization: Under certain conditions, the vinyl group can undergo polymerization.[5]

-

-

Troubleshooting and Mitigation:

Caption: Workflow for troubleshooting unknown byproducts.

-

Ensure Purity of Starting Materials: Analyze your starting peptide and the this compound by HPLC and mass spectrometry to ensure their purity. Impurities in the this compound, such as benzyl alcohol or benzaldehyde, can be detected by GC-MS or HPLC.[6][7]

-

Isolate and Characterize Byproducts: If the unknown byproduct is present in a significant amount, consider isolating it by preparative HPLC for characterization by high-resolution mass spectrometry and NMR.[8][9][10]

-

Systematic Variation of Reaction Parameters: Systematically vary the reaction conditions (pH, temperature, stoichiometry, solvent) one at a time to determine the effect on the formation of the byproduct. This can provide clues about its formation mechanism.

IV. Analytical Methods for Product and Byproduct Identification

A robust analytical workflow is essential for understanding and troubleshooting your reactions.

| Technique | Application |

| Reversed-Phase HPLC (RP-HPLC) | Separation of the starting peptide, desired product, and byproducts based on polarity. Essential for monitoring reaction progress and assessing purity. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of the molecular weights of all components in the reaction mixture. Invaluable for identifying known and unknown products and byproducts. |

| Tandem Mass Spectrometry (MS/MS) | Can be used to fragment isolated products and byproducts to gain structural information and identify the site of modification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for the definitive characterization of isolated products and byproducts.[9][11] |

V. Concluding Remarks

This compound is a valuable tool for the Cbz-protection of amines in peptides and proteins. However, a thorough understanding of its reactivity, particularly the potential for Michael addition side reactions, is crucial for successful and reproducible results. By carefully controlling reaction parameters such as pH, stoichiometry, and reaction time, and by implementing a robust analytical workflow, you can minimize the formation of undesired byproducts and achieve high yields of your target conjugate. Should you encounter persistent issues, do not hesitate to reach out to our technical support team with your analytical data for further assistance.

VI. References

-

ResearchGate. (n.d.). Michael addition reaction with amino acids in living organism. [Image attached to a publication]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Walsh, C. T., and Wencewicz, T. A. (2013). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Angewandte Chemie International Edition, 52(33), 8594-8619.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of chromatographic science, 47(2), 113–118.

-

Taylor & Francis Online. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. Retrieved from [Link]

-

ResearchGate. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher acid in ¹H NMR spectroscopy was investigated. [Image attached to a publication]. Retrieved from [Link]

-

Loos, W. J., et al. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Archives of toxicology, 95(5), 1735–1746.

-

MDPI. (2020). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Retrieved from [Link]

-

MDPI. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Chemical technology principles for selective bioconjugation of proteins and antibodies. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. Retrieved from [Link]

-

ResearchGate. (2015). Chemical reactions between poly(carbonate) and poly(vinyl amine) thermally induced by a high magnetic field pulse. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boron enabled bioconjugation chemistries. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acids in Sudlow's Drug Binding Sites in Human Serum Albumin. PubMed Central. Retrieved from [Link]

-

PubMed. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Retrieved from [Link]

-

PubMed. (2018). Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II. Retrieved from [Link]

Sources

- 1. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vinyl carbonates, vinyl carbamates, and related monomers: synthesis, polymerization, and application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US2794013A - Reaction products of vinylene carbonate and ammonia or primary amine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis of amino acid residues with reactive side chains under simple conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acids in Sudlow’s Drug Binding Sites in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Incomplete reaction of Benzyl vinyl carbonate troubleshooting

Welcome to the technical support center for Benzyl Vinyl Carbonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, we address common challenges encountered during its reaction, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Question 1: Why is my reaction showing low or incomplete conversion of starting materials?

Answer: An incomplete reaction is one of the most common challenges and can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. The primary causes often involve catalyst deactivation, insufficient activation energy, or the presence of inhibitors.

Potential Causes and Recommended Actions:

-

Moisture and Air Sensitivity: Many organometallic catalysts used in carbonate synthesis are sensitive to moisture and atmospheric oxygen. Contamination can lead to catalyst deactivation and stall the reaction.

-

Protocol: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous, and reagents should be handled using appropriate air-free techniques.

-

-

Sub-optimal Temperature: The reaction may have a specific activation energy barrier that is not being overcome at the current temperature.

-

Action: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress at each new temperature point using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

-

-

Catalyst Inactivity or Insufficient Loading: The catalyst may be of poor quality, or the amount used may be insufficient for the scale of your reaction.

-

Action:

-

Verify the quality and age of your catalyst. If in doubt, use a fresh batch.

-

Increase the catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%).

-

Consider a different catalyst. For related carbonate syntheses, palladium-based catalysts have shown high efficacy.[2]

-

-

-

Presence of Inhibitors: Starting materials may contain impurities that act as inhibitors. For instance, acidic impurities can neutralize basic catalysts.

-

Protocol: Purify starting materials before use. Benzyl alcohol can be distilled, and other reagents can be purified by recrystallization or column chromatography.

-

Troubleshooting Workflow for Low Conversion

Caption: A stepwise approach to troubleshooting low reaction conversion.

Question 2: My reaction has consumed the starting material, but the yield of this compound is low due to side products. What is happening?

Answer: The formation of byproducts is a clear indicator of side reactions occurring in parallel with your main synthetic pathway. The vinyl and benzyl functional groups in your reagents are both susceptible to undesired reactions under certain conditions.

Common Side Reactions and Mitigation Strategies:

-

Polymerization of the Vinyl Group: Vinyl compounds are known to undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.[3]

-

Mitigation:

-

Add a radical inhibitor, such as phenothiazine or butylated hydroxytoluene (BHT), to the reaction mixture.[4]

-

Maintain the lowest possible temperature that still allows for a reasonable reaction rate.

-

-

-

Formation of Dibenzyl Carbonate: If benzyl alcohol is used as a starting material, it can react with the product or another molecule of activated carbonate source to form the symmetrical dibenzyl carbonate.

-

Mitigation: This is often an issue of stoichiometry. Ensure that the vinylating agent is present in a slight excess to favor the formation of the desired mixed carbonate.

-

-

Hydrolysis: If water is present, the carbonate product can hydrolyze back to benzyl alcohol and other degradation products.[5]

-

Mitigation: As mentioned previously, strict anhydrous conditions are critical.

-

Potential Side Reaction Pathways

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Asymmetric Cascade Carbonylation/Annulation of Benzyl Bromides, CO, and Vinyl Benzoxazinanones Enabled by Pd/Chiral Lewis-Base Relay Catalysis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. How to synthesize Benzyl vinylcarbamate?_Chemicalbook [chemicalbook.com]

- 5. Vinylene carbonate - Wikipedia [en.wikipedia.org]

Benzyl vinyl carbonate stability in acidic vs basic conditions

Welcome to the technical support center for Benzyl Vinyl Carbonate (BVC). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of BVC's stability. Understanding its behavior in acidic and basic environments is critical for successful experimental design, troubleshooting unexpected results, and ensuring the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound (BVC)?

A1: this compound is a molecule with two distinct reactive sites: the vinyl ether and the benzyl carbonate ester. Its overall stability is dictated by the susceptibility of these groups to acidic or basic conditions.

-

Acidic Conditions: BVC is highly sensitive to acid. The vinyl ether moiety is rapidly cleaved even by trace amounts of acid, making it the primary point of failure in acidic media.

-

Basic Conditions: BVC shows moderate stability in basic conditions. It is susceptible to nucleophilic attack at the carbonyl carbon (hydrolysis) and base-initiated polymerization at the vinyl group. It is generally more stable in weak, non-nucleophilic bases than in strong nucleophilic bases like hydroxides or methoxides.

Q2: What are the primary decomposition products of BVC under different pH conditions?

A2: The degradation products are a direct reflection of the reaction conditions:

-

In Acid: The main products are benzyl alcohol and acetaldehyde , resulting from the rapid hydrolysis of the vinyl group. Carbon dioxide is also released upon the decomposition of the resulting unstable carbonic acid monoester.

-

In Base: The products can be more varied. Nucleophilic attack on the carbonate leads to benzyl alcohol and, transiently, vinyl alcohol, which immediately tautomerizes to acetaldehyde . Concurrently, strong bases can initiate anionic polymerization, leading to poly(this compound) or other polymeric materials, which may appear as a sticky precipitate or oil.

Q3: Can I use BVC in reactions involving both acidic and basic steps?

A3: This requires careful planning and an orthogonal protecting group strategy.[1] Given its high acid sensitivity, any acidic step should be performed after the BVC moiety has been consumed or removed. If basic conditions are required, mild, sterically hindered, or non-nucleophilic bases are recommended to minimize hydrolysis and polymerization. Reactions should be run at low temperatures to further suppress these side reactions.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments with BVC.

Problem 1: My NMR/GC-MS analysis shows a significant peak for acetaldehyde (boiling point: 20.2 °C). Where did it come from?

-

Probable Cause: You have encountered acid-catalyzed hydrolysis of the vinyl ether group. This is a very fast reaction. The source of acid could be an acidic reagent, a co-solvent (e.g., un-neutralized CDCl3), or residual acid on glassware. The vinyl group is known to be stable under basic conditions but labile in acid.[2] The mechanism involves protonation of the vinyl double bond, which is the rate-determining step, followed by hydration and collapse to the final products.[3]

-

Solutions:

-

Rigorous Anhydrous & Neutral Conditions: Ensure all solvents and reagents are strictly anhydrous and neutral. Solvents like dichloromethane (DCM) should be freshly distilled or passed through a plug of basic alumina.

-

Use of Acid Scavengers: In reactions where acid might be generated in situ, include a non-nucleophilic acid scavenger, such as a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA).

-

Glassware Preparation: Wash glassware with a base solution (e.g., dilute ammonia), rinse thoroughly with deionized water and then an organic solvent, and oven-dry immediately before use.

-

Problem 2: My reaction is sluggish, and upon workup, I isolate a significant amount of benzyl alcohol.

-

Probable Cause: Your BVC has undergone hydrolysis at the carbonate ester linkage. This is typically caused by nucleophilic attack from a base, such as an alkali metal hydroxide, alkoxide, or even some amines.[4] Carbonates are generally less reactive to basic hydrolysis than esters, but the reaction still proceeds, especially at elevated temperatures.[5]

-

Solutions:

-

Select a Milder Base: If a base is required, switch to a weaker or more sterically hindered base. For example, potassium carbonate is less nucleophilic than potassium hydroxide.

-

Lower Reaction Temperature: Perform the reaction at 0 °C or below to significantly reduce the rate of carbonate hydrolysis.

-

Limit Water: Ensure the reaction is anhydrous, as water is the ultimate nucleophile in hydrolysis reactions.

-

Problem 3: My reaction mixture became viscous, cloudy, or formed a sticky precipitate.

-

Probable Cause: You are observing base-initiated polymerization of the vinyl group. Vinyl monomers are susceptible to chain-reaction polymerization, which can be initiated by strong bases (anionic polymerization) or free radicals.[6][7] This is a known issue with vinyl carbonate monomers.[8]

-

Solutions:

-

Avoid Strong, Unhindered Bases: Strong bases like hydroxides, methoxides, or organolithiums are potent initiators. If possible, use weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or hindered amine bases.

-

Add a Radical Inhibitor: If you suspect radical formation (e.g., from heat, light, or impurities), add a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or phenothiazine to the reaction mixture.[7]

-

Maintain Low Temperatures: Polymerization is often thermally activated. Keeping the reaction cold will disfavor initiation and propagation steps.

-

Degas Solvents: Remove dissolved oxygen, which can sometimes promote radical pathways, by degassing your solvents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas).

-

Summary of Stability and Decomposition Pathways

| Condition | Reagent Class | Stability of BVC | Primary Decomposition Pathway | Key Products |

| Acidic | Strong Protic Acids (HCl, H₂SO₄) | Very Low | Rapid Hydrolysis of Vinyl Ether | Acetaldehyde, Benzyl Alcohol, CO₂ |

| Lewis Acids (BF₃·OEt₂, TiCl₄) | Very Low | Complexation & Cleavage | Complex Mixture, Acetaldehyde | |

| Mildly Acidic (SiO₂, Pyridinium salts) | Low to Moderate | Slow Hydrolysis of Vinyl Ether | Acetaldehyde, Benzyl Alcohol, CO₂ | |

| Basic | Strong Bases (NaOH, KOtBu) | Low | Hydrolysis & Polymerization | Benzyl Alcohol, Acetaldehyde, Polymer |

| Amine Bases (Et₃N, DBU) | Moderate | Slow Hydrolysis & Polymerization | Benzyl Alcohol, Acetaldehyde, Polymer | |

| Carbonate Bases (K₂CO₃, Cs₂CO₃) | Good | Very Slow Hydrolysis | Benzyl Alcohol (trace) |

Mechanistic Insights: Visualizing BVC Decomposition

The following diagrams illustrate the key chemical transformations BVC undergoes in acidic and basic environments.

digraph "Acid_Catalyzed_Hydrolysis" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=none, fontname="Helvetica", fontsize=10];

edge [arrowhead=vee, color="#5F6368", fontname="Helvetica", fontsize=10];

// Nodes

BVC [label="Benzyl Vinyl\nCarbonate (BVC)"];

Protonated [label="Protonated Intermediate\n(Resonance Stabilized)"];

Hemiacetal [label="Hemiacetal Carbonate"];

Products [label="Benzyl Alcohol + Acetaldehyde + CO₂"];

// Invisible nodes for layout

inv1 [shape=point, width=0];

inv2 [shape=point, width=0];

// Edges

BVC -> inv1 [label="+ H⁺", color="#EA4335"];

inv1 -> Protonated [label="Rate-determining step"];

Protonated -> inv2 [label="+ H₂O\n- H⁺", color="#4285F4"];

inv2 -> Hemiacetal;

Hemiacetal -> Products [label="Rapid\nDecomposition", color="#34A853"];

}

Experimental Protocols

Protocol 1: General Procedure for Assessing BVC Stability

This protocol provides a framework to test the stability of BVC against a specific acidic or basic reagent. It is crucial to run a control reaction (without the acid/base) in parallel.

1. Materials & Setup:

-

This compound (BVC), purified

-

Anhydrous solvent (e.g., THF, Dioxane, or Acetonitrile)

-

Acidic or basic reagent of interest (e.g., 1M HCl in Dioxane, 1M NaOH aq., Triethylamine)

-

Internal standard for quantitative analysis (e.g., Dodecane for GC, Dimethyl terephthalate for NMR)

-

Quenching solution (e.g., Saturated NaHCO₃ for acid test; Saturated NH₄Cl for base test)

-

Oven-dried glassware, magnetic stirrer, inert atmosphere (N₂ or Ar)

2. Procedure:

-

Set up two round-bottom flasks under an inert atmosphere.

-

To each flask, add BVC (e.g., 100 mg, 0.56 mmol) and a known amount of the internal standard.

-

Dissolve the solids in the anhydrous solvent (e.g., 5 mL).

-

Take a t=0 sample from one flask for immediate analysis.

-

To the "test" flask, add the acidic or basic reagent (e.g., 0.1 equivalents). To the "control" flask, add an equivalent volume of solvent.

-

Stir both flasks at a constant temperature (e.g., 25 °C).

-

Monitor the reaction by taking aliquots at specific time points (e.g., 1h, 4h, 12h, 24h).[9][10]

-

To analyze an aliquot: withdraw ~0.1 mL of the reaction mixture, immediately quench it in a vial containing the appropriate quenching solution and an extraction solvent (e.g., ethyl acetate). Shake vigorously, separate the organic layer, and dry it with Na₂SO₄ before analysis.

3. Analysis:

-

GC-MS/GC-FID: Ideal for separating and quantifying volatile components. Use this to monitor the disappearance of BVC and the appearance of benzyl alcohol and other byproducts.[11][12]

-

¹H NMR: Provides structural information. Monitor the disappearance of the characteristic vinyl protons of BVC (~7.2, 4.8, 4.5 ppm) and the appearance of peaks for acetaldehyde (singlet ~9.7 ppm, doublet ~2.2 ppm) and benzyl alcohol.

-

HPLC: Can be used to quantify the non-volatile components, especially if polymerization is suspected.[13]

4. Data Interpretation:

-

Compare the rate of BVC consumption in the "test" flask versus the "control" flask.

-

Identify and quantify the formation of degradation products over time to understand the primary decomposition pathway under the tested conditions.

References

-

Kresge, A. J., & Ubysz, D. (1994). Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene. ARKIVOC, 2002(4), 12-17. [Link]

- Peppel, W. J. (1958). Preparation and Properties of the Alkylene Carbonates. Industrial & Engineering Chemistry, 50(5), 767-770.

-

Ataman Kimya. (n.d.). Vinylene Carbonate. Retrieved from [Link]

-

Onida, K., Haddleton, A. J., Norsic, S., Boisson, C., D'Agosto, F., & Duguet, N. (2020). Organocatalytic synthesis of vinylene carbonates. ResearchGate. [Link]

-

Zhang, Z., et al. (2002). Polymerization of vinylene carbonate as well as aminolysis and hydrolysis of poly(vinylene carbonate). Polymer, 43(18), 4937-4942. Available from: [Link]

-

Melich, J. P., et al. (2020). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society, 142(30), 13195–13201. [Link]

-

Reddit User Discussion. (2023). Problems with synthesis of Benzyl tosylate (decomposition). r/Chempros. [Link]

-

Peterson, C. M., & Polizzi, C. M. (2012). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Alcoholism, Clinical and Experimental Research, 36(9), 1640-1647. [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. [Link]

-

Wikipedia. (n.d.). Vinylene carbonate. Retrieved from [Link]

-

Shutalev, A. D., & Kishkoparov, N. V. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Depolymerization of polycarbonate by methanol and benzyl alcohol under pressurized microwave irradiation. [Link]

-